Febuxostat impurity 7

Descripción general

Descripción

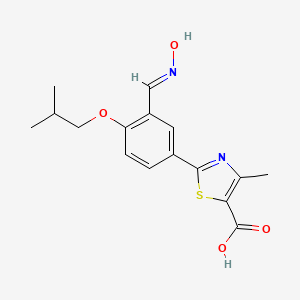

La impureza 7 de Febuxostat es un compuesto químico que se encuentra a menudo como subproducto o impureza durante la síntesis de febuxostat, un medicamento utilizado para tratar la hiperuricemia y la gota crónica. El nombre químico de la impureza 7 de febuxostat es ácido (E)-2-(3-((hidroxímino)metil)-4-isobutoxifenil)-4-metiltiazol-5-carboxílico . Este compuesto es significativo en la industria farmacéutica, ya que es esencial identificar y controlar las impurezas para garantizar la seguridad y la eficacia del producto farmacéutico final.

Métodos De Preparación

La síntesis de la impureza 7 de febuxostat implica varios pasos, comenzando con los precursores apropiados. Una ruta sintética común incluye la reacción de 4-isobutoxibenzaldehído con hidroxilamina para formar la oxima correspondiente. Este intermedio se somete entonces a una reacción de ciclación con ácido 2-metil-4-tiazolcarboxílico en condiciones específicas para producir la impureza 7 de febuxostat . Las condiciones de reacción suelen implicar el uso de disolventes como la dimetilformamida o el dimetilsulfóxido y pueden requerir calentamiento para facilitar el proceso de ciclación.

En la producción industrial, la síntesis de la impureza 7 de febuxostat se monitoriza cuidadosamente para minimizar su formación. Esto se consigue mediante condiciones de reacción optimizadas y técnicas de purificación como la recristalización y la cromatografía para separar la impureza del producto deseado .

Análisis De Reacciones Químicas

La impureza 7 de febuxostat puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que da lugar a la reducción del grupo oxima a una amina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en la parte del tiazol, dependiendo de los reactivos y las condiciones utilizadas. Los reactivos comunes incluyen los halógenos y los nucleófilos como las aminas o los tioles.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

La impureza 7 de febuxostat tiene varias aplicaciones de investigación científica, entre ellas:

Desarrollo de métodos analíticos: Se utiliza como patrón de referencia en el desarrollo y la validación de métodos analíticos para la cuantificación de impurezas en las formulaciones de febuxostat.

Estudios farmacocinéticos: La investigación sobre la farmacocinética de la impureza 7 de febuxostat ayuda a comprender su absorción, distribución, metabolismo y excreción en el organismo.

Estudios toxicológicos: Se realizan evaluaciones toxicológicas para evaluar el perfil de seguridad de la impureza 7 de febuxostat y su posible impacto en la salud humana.

Síntesis química: Sirve como compuesto modelo en el estudio de rutas sintéticas y mecanismos de reacción que implican derivados del tiazol.

Mecanismo De Acción

El mecanismo de acción de la impureza 7 de febuxostat no está bien documentado, ya que se considera principalmente una impureza y no un ingrediente farmacéutico activo. su similitud estructural con el febuxostat sugiere que puede interactuar con dianas moleculares similares, como la xantina oxidasa. El febuxostat funciona inhibiendo selectivamente la xantina oxidasa, una enzima responsable de la conversión de hipoxantina en xantina y de xantina en ácido úrico . Esta inhibición reduce la producción de ácido úrico, disminuyendo así los niveles de ácido úrico en suero .

Comparación Con Compuestos Similares

La impureza 7 de febuxostat se puede comparar con otras impurezas y compuestos relacionados en la síntesis de febuxostat. Algunos compuestos similares incluyen:

Impureza 1 de febuxostat: Otra impureza que se forma durante la síntesis de febuxostat, con una estructura química y propiedades diferentes.

Impureza 2 de febuxostat: Un subproducto que puede surgir de rutas sintéticas o condiciones de reacción alternativas.

La singularidad de la impureza 7 de febuxostat radica en su estructura química específica, que incluye un grupo oxima y un anillo de tiazol. Esta estructura influye en su reactividad y en los tipos de reacciones que puede sufrir .

Actividad Biológica

Febuxostat impurity 7, known chemically as 2-[3-((hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, is an impurity associated with the pharmaceutical compound febuxostat, a selective xanthine oxidase inhibitor used primarily for the treatment of gout. Understanding the biological activity of this impurity is essential for assessing its potential safety and efficacy in therapeutic contexts.

- CAS Number : 1350352-70-3

- Molecular Formula : C₁₆H₁₈N₂O₄S

- Molecular Weight : 334.39 g/mol

- Structure : The compound features a thiazole ring and a carboxylic acid functional group, which may influence its biological interactions.

Febuxostat itself inhibits xanthine oxidase (XOD), an enzyme critical in the purine degradation pathway that leads to uric acid production. The inhibition of XOD by febuxostat results in decreased uric acid levels, which is beneficial for patients with hyperuricemia and gout. Impurity 7's role in this mechanism is not fully characterized; however, it may exhibit similar or modified interactions with XOD or other enzymes involved in purine metabolism.

In Vitro Studies

- Xanthine Oxidase Inhibition :

- Effects on Other Enzymes :

In Vivo Studies

- Animal Models :

Safety and Toxicology

The presence of impurities in pharmaceutical formulations can pose risks regarding safety and efficacy. A study highlighted that various impurities, including this compound, were characterized using techniques such as HPLC and NMR . Regulatory guidelines suggest that controlling impurity levels is crucial for ensuring drug safety.

| Impurity | 1H-NMR (δ) ppm | IR (υ) cm⁻¹ | MS (M++ H) m/z |

|---|---|---|---|

| Impurity VII | 6.75-6.80 (t, 1H) | 3364.1 | 153.98 |

| Impurity IX | 1.17-1.22 (t, 3H) | 3850.2 | 336.11 |

| Impurity VII | Not specifically detailed for Impurity 7 but includes similar characterization methods |

Case Studies and Clinical Relevance

A recent clinical study assessed the bioequivalence of generic formulations of febuxostat, which may include varying levels of impurities like impurity 7 . Understanding how these impurities affect pharmacokinetics and therapeutic outcomes is critical for patient safety and drug efficacy.

Propiedades

IUPAC Name |

2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMGIABSBHFMNF-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350352-70-3 | |

| Record name | 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.